Drgds

Peptide chemistry Integrin biology Dose-response normalization

Standard RGD peptides (RGDS, GRGDS) indiscriminately block laminin- and fibronectin-binding integrins, confounding adhesion assay readouts. DRGDS solves this: the N-terminal Asp residue confers selective inhibition of fibronectin/vitronectin-mediated adhesion via αvβ3/αvβ5 while sparing laminin- and CS1-mediated interactions. Procure high-purity DRGDS to reduce experimental noise and improve mechanistic resolution in cell migration, invasion, and anoikis-resistance studies. - Selectivity: AcDRGDS IC₅₀ ~20 nM for αvβ3 vs. ~5 μM for GRGDS. - Multivalent design: Trimeric Ar(DRGDS)₃ suppresses lung metastasis in vivo where monomeric RGDS fails. - Supply: Lyophilized powder, ≥95% HPLC; custom purity (crude-98%) and salt forms available.

Molecular Formula C19H32N8O11
Molecular Weight 548.5 g/mol
Cat. No. B12106178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDrgds
Molecular FormulaC19H32N8O11
Molecular Weight548.5 g/mol
Structural Identifiers
SMILESC(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)N)CN=C(N)N
InChIInChI=1S/C19H32N8O11/c20-8(4-13(30)31)15(34)26-9(2-1-3-23-19(21)22)16(35)24-6-12(29)25-10(5-14(32)33)17(36)27-11(7-28)18(37)38/h8-11,28H,1-7,20H2,(H,24,35)(H,25,29)(H,26,34)(H,27,36)(H,30,31)(H,32,33)(H,37,38)(H4,21,22,23)
InChIKeyVXYAWCJCNZVGPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DRGDS Pentapeptide: Structural Definition, Integrin-Targeting Class, and Key Physicochemical Identifiers for Informed Procurement


DRGDS (H-Asp-Arg-Gly-Asp-Ser-OH, CAS 151997-53-4) is a linear pentapeptide comprising the Arg-Gly-Asp (RGD) cell-adhesion motif flanked by an N-terminal aspartic acid and a C-terminal serine. It belongs to the integrin-binding peptide class and has a molecular weight of 548.5 g/mol (molecular formula C₁₉H₃₂N₈O₁₁) [1]. The compound is supplied as a lyophilized powder with typical purity ≥95% (HPLC) [2]. DRGDS contains one additional Asp residue at the N-terminus compared to the widely used tetrapeptide RGDS (Arg-Gly-Asp-Ser, MW 433.4 g/mol), imparting a distinct charge profile and altered chromatographic retention behaviour .

1
Compound class

Integrin-binding linear pentapeptide with RGD motif and distinct N-terminal Asp residue

2
Workflow fit

Suited for αvβ3-selective adhesion blockade, conjugate synthesis, and nanocarrier targeting studies

3
Procurement context

Lyophilized powder; verify molar equivalence vs. RGDS before dose-response normalization

Why RGDS, GRGDS, or Other RGD-Containing Peptides Cannot Simply Substitute DRGDS in Integrin-Targeting Studies


Although DRGDS shares the RGD tripeptide core with numerous other integrin-binding peptides, the N‑terminal aspartic acid residue fundamentally alters the compound's net charge, aqueous solubility, and potential recognition by integrin receptor subtypes . Published head-to-head adhesion assays using the acetylated analogue AcDRGDS demonstrate that the Asp-Arg-Gly-Asp-Ser sequence selectively inhibits fibronectin- and vitronectin-mediated cell adhesion while sparing laminin- and CS1-mediated interactions, a selectivity profile not exhibited by the related RLDS-based analogues or the minimal RGDS tetrapeptide [1]. Consequently, interchanging DRGDS with RGDS or GRGDS without adjusting for these physicochemical and pharmacological differences can lead to misinterpretation of integrin engagement and erroneous structure-activity conclusions in both in vitro and in vivo models.

Target peptide
DRGDS (Asp-Arg-Gly-Asp-Ser)

N-terminal Asp confers distinct net charge, retention, and fibronectin/vitronectin-selective integrin αvβ3 engagement

Common substitute
RGDS (Arg-Gly-Asp-Ser)

Lacks N-terminal Asp; selectivity profile and molar dosing differ. Spares laminin less selectively in comparative models.

Direct substitution may shift integrin-subtype selectivity and alter dose-response interpretation. Molar normalization is required before cross-study comparison.

Quantitative Evidence Differentiating DRGDS from Its Closest Structural and Functional Analogues


Molecular Weight and Molar Dosing Equivalence: DRGDS Requires 26.6% Higher Mass Input Than RGDS for Equivalent Molar Concentrations

DRGDS (C₁₉H₃₂N₈O₁₁) has a molecular weight of 548.5 g/mol, compared to 433.4 g/mol for the core tetrapeptide RGDS (C₁₅H₂₇N₇O₈) [1]. The additional N-terminal Asp residue contributes 115.1 Da, meaning that for any given mass of peptide, DRGDS provides approximately 21% fewer molecules than RGDS. When comparing literature IC₅₀ values or designing dose-response experiments, failure to correct for this molar discrepancy introduces systematic bias in potency comparisons .

Molar dosing equivalence
Supporting evidence
548.5 g/mol vs. 433.4 g/mol (RGDS)
DRGDS requires 26.6% higher mass for equivalent molar input
Critical for dose-response normalization and cost-per-mole calculations
Peptide chemistry Integrin biology Dose-response normalization

Integrin αvβ3 Binding Affinity: Ac-DRGDS Exhibits ~250-Fold Greater Potency Than GRGDS in Cell Adhesion Inhibition Assays

The acetylated form AcDRGDS (a direct N-terminally protected analogue of DRGDS) inhibits integrin αvβ3-mediated human SK-MEL-24 cell adhesion to fibronectin with an IC₅₀ of 20 nM as measured by fluorimetry [1]. In contrast, the pentapeptide GRGDS (Gly-Arg-Gly-Asp-Ser), which contains Gly instead of Asp at the N-terminal position flanking the RGD core, binds αvβ3 with an estimated IC₅₀ of approximately 5 μM in cell-free integrin-binding assays [2]. Although these values originate from different assay systems and should be interpreted with caution, the ~250-fold potency differential is consistent with an important role for the N-terminal acidic residue in high-affinity integrin engagement.

Integrin αvβ3 affinity
Cross-study comparable
AcDRGDS IC₅₀ 20 nM vs. GRGDS ~5 µM
Supports higher-affinity αvβ3 engagement with N-terminal Asp present
Cross-study comparison; not a direct head-to-head assay
Integrin αvβ3 Cell adhesion Binding affinity Fluorimetry

Selective Inhibition of Fibronectin- but Not Laminin- or CS1-Mediated Adhesion: AcDRGDS Displays a Narrower Integrin Subtype Profile Than AcDRLDS

In a direct comparative study, AcDRGDS (50 μg/mL) significantly inhibited B16-BL6 melanoma cell adhesion to fibronectin, vitronectin, and RGDS substrates, but showed no inhibitory effect on adhesion to the CS1 peptide substrate, a ligand specific for the α4β1 integrin receptor [1]. By contrast, the RLDS-based analogue AcDRLDS at the same concentration inhibited adhesion to laminin in addition to fibronectin and vitronectin, and also partially inhibited CS1-mediated adhesion [1]. This demonstrates that the Asp residue in the DRGDS sequence confers a more restricted ECM substrate selectivity profile than the Leu-containing variant.

ECM substrate selectivity
Head-to-head
AcDRGDS spares laminin- and CS1-mediated adhesion
Enables fibronectin/vitronectin-selective adhesion blockade
AcDRLDS comparator inhibits laminin and partially CS1 at same concentration
Tumor cell adhesion Extracellular matrix Fibronectin Laminin Integrin α4β1

Multivalent Ar(DRGDS)₃ Conjugate Exhibits Superior In Vivo Antimetastatic Efficacy Compared to Monomeric RGDS Peptide in Experimental Lung Metastasis Models

The trimesic acid-conjugated trivalent form Ar(DRGDS)₃, constructed from the DRGDS sequence, was much more effective in inhibiting experimental lung and liver metastases of various murine (B16-BL6, Colon26) and human (MDA-MB-231) tumors than the original RGDS-containing monomeric peptides or the control trivalent Ar(COONa)₃ [1]. Multiple intravenous administrations of Ar(DRGDS)₃ (1 mg/mouse, days 1, 3, 5, 7 after tumor inoculation) potently inhibited spontaneous lung metastasis from primary B16-BL6 footpad tumors without affecting primary tumor size at surgical excision, whereas RGDS peptide at the same dosing schedule showed no significant inhibition relative to untreated controls [1].

In vivo antimetastatic model
Head-to-head
Multivalent Ar(DRGDS)₃ reduced lung metastasis colonies
DRGDS sequence validated as recognition element for conjugate design
Monomeric RGDS showed no significant effect in same B16-BL6 model
Cancer metastasis In vivo efficacy Lung metastasis Trimesic acid conjugate

AcDRGDS Retains Anti-Adhesive Activity Against Drug-Resistant Tumor Cells: Qualitative Differentiation from Cytotoxic Chemotherapeutics

DRGDS and its acetylated analogue have been reported to inhibit the adhesion of tumor cells that are resistant to conventional anticancer drugs including 5-fluorouracil (5-FU), cisplatin, and doxorubicin . This anti-adhesive mechanism is independent of the cytotoxic pathways targeted by these chemotherapeutics, suggesting that DRGDS-based agents may retain activity against multidrug-resistant (MDR) phenotypes where standard therapies fail .

Drug-resistant cell adhesion
Data to verify
Reported anti-adhesive activity in 5-FU, cisplatin, doxorubicin-resistant cells
May support CAM-DR model research; verification against primary literature needed
Qualitative vendor statement; quantitative resistance data not provided
Drug resistance Tumor cell adhesion 5-FU Cisplatin Doxorubicin

High-Value Research and Industrial Application Scenarios for DRGDS Based on Quantified Differentiation Evidence


Integrin αvβ3-Selective Mechanistic Studies Requiring Fibronectin-Specific Adhesion Blockade Without Laminin or α4β1 Confounding Effects

Based on the direct selectivity evidence that AcDRGDS spares laminin- and CS1-mediated adhesion while potently inhibiting fibronectin- and vitronectin-mediated adhesion [1], DRGDS is the preferred peptide for dissecting integrin αvβ3/αvβ5 signalling pathways in cell migration, invasion, and anoikis-resistance assays where other RGD peptides (e.g., RGDS, GRGDS) or RLDS analogues would additionally perturb laminin-binding integrins. This selectivity reduces experimental noise and improves mechanistic resolution.

Synthesis of Multivalent DRGDS-Conjugates for High-Potency Antimetastatic Lead Discovery

The demonstration that Ar(DRGDS)₃, a trimesic acid-based trivalent DRGDS conjugate, achieves statistically significant suppression of spontaneous lung metastasis in mouse models at doses where monomeric RGDS peptide is ineffective [1] positions DRGDS as a validated building block for designing next-generation multivalent integrin antagonists. Procurement of high-purity DRGDS is essential for conjugate synthesis programs targeting metastatic breast cancer, melanoma, and other αvβ3-overexpressing malignancies.

Nanocarrier Functionalization for Targeted Drug Delivery to αvβ3-Overexpressing Tumor Vasculature

DRGDS-modified DSPE-PEG lipid conjugates are actively employed in liposomal and nanoparticle formulations to achieve targeted delivery to integrin αvβ3-expressing tumor cells and angiogenic endothelial cells [1]. The quantitative binding affinity data for the DRGDS pharmacophore (AcDRGDS IC₅₀ 20 nM for αvβ3 [2]) supports the selection of DRGDS over GRGDS (IC₅₀ ~5 μM) as the targeting ligand when maximal nanoparticle avidity and tumor enrichment are required.

Drug Resistance Reversal Studies Where Adhesion-Mediated Survival (CAM-DR) Confers Chemotherapy Failure

Reports that DRGDS retains inhibitory activity against tumor cells resistant to 5-FU, cisplatin, and doxorubicin [1] suggest a tangible application in studies of cell adhesion-mediated drug resistance (CAM-DR). Integrin-blocking peptides like DRGDS may disrupt fibronectin-integrin survival signals that protect disseminated tumor cells, making this compound a strategic tool for combination studies with conventional chemotherapeutics in resistant cell models.

Application
Selection Property
Validation Focus
Integrin αvβ3 mechanistic studies
Fibronectin/vitronectin-selective adhesion blockade
Laminin and α4β1 exclusion in cell migration and anoikis assays
Multivalent conjugate synthesis
DRGDS as building block for high-avidity antagonists
In vivo metastasis model endpoint review
Nanocarrier functionalization
αvβ3-targeted liposomal/nanoparticle delivery
Tumor vasculature enrichment and avidity optimization
CAM-DR resistance reversal research
Adhesion blockade in drug-resistant cell models
Combination study endpoint review with standard chemotherapeutics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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